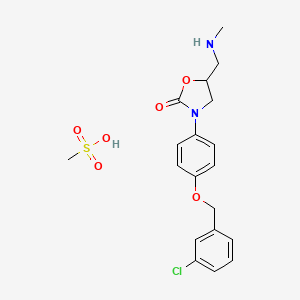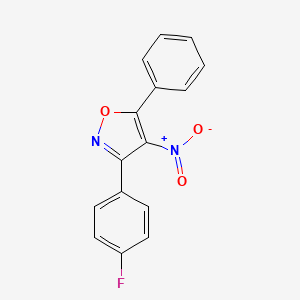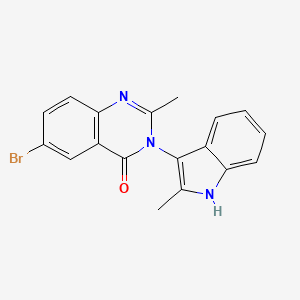
6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and an indole moiety at the 3rd position of the quinazolinone core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Bromination: The bromine atom is introduced at the 6th position of the quinazolinone core using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Indole Substitution: The indole moiety is introduced at the 3rd position through a nucleophilic substitution reaction, using an indole derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学的研究の応用
6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mode of action and potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one: Lacks the bromine atom at the 6th position.
6-Chloro-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one: Contains a chlorine atom instead of bromine at the 6th position.
6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the indole moiety at the 3rd position.
Uniqueness
6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the indole moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
655250-51-4 |
|---|---|
分子式 |
C18H14BrN3O |
分子量 |
368.2 g/mol |
IUPAC名 |
6-bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H14BrN3O/c1-10-17(13-5-3-4-6-15(13)20-10)22-11(2)21-16-8-7-12(19)9-14(16)18(22)23/h3-9,20H,1-2H3 |
InChIキー |
WBHANVSFHVGMAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

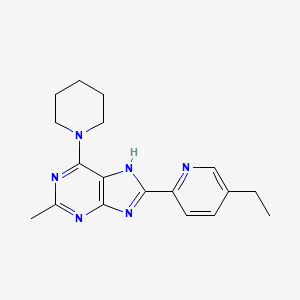
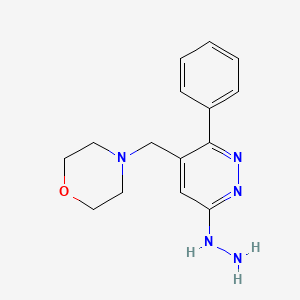

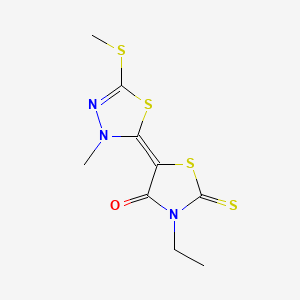


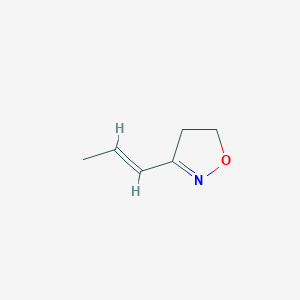
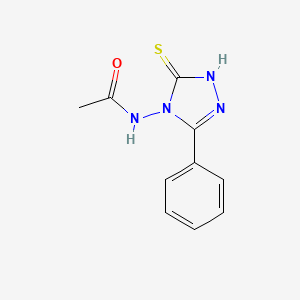
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
